molecular formula C17H18O B14222406 1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl- CAS No. 500905-08-8

1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-

Katalognummer: B14222406
CAS-Nummer: 500905-08-8
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: VSEQLEQSRVRNQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- is an organic compound with a complex structure that includes a biphenyl group and a propanone moiety

Vorbereitungsmethoden

The synthesis of 1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- typically involves the reaction of biphenyl derivatives with appropriate ketones under controlled conditions. One common method involves the Friedel-Crafts acylation of biphenyl with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Analyse Chemischer Reaktionen

1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- involves its interaction with various molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the propanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- can be compared with other similar compounds such as:

    1-Propanone, 1-phenyl-: This compound has a simpler structure with a single phenyl group instead of a biphenyl group.

    1-Propanone, 1-[1,1’-biphenyl]-4-yl-2-(1H-imidazol-1-yl)-: This compound contains an imidazole ring, which imparts different chemical and biological properties.

Eigenschaften

CAS-Nummer

500905-08-8

Molekularformel

C17H18O

Molekulargewicht

238.32 g/mol

IUPAC-Name

2,2-dimethyl-1-(2-phenylphenyl)propan-1-one

InChI

InChI=1S/C17H18O/c1-17(2,3)16(18)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3

InChI-Schlüssel

VSEQLEQSRVRNQB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C1=CC=CC=C1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.